3-(4-Bromo-2-fluorophenyl)pentanedioic acid
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Overview
Description
3-(4-Bromo-2-fluorophenyl)pentanedioic acid is an organic compound with the molecular formula C11H10BrFO4 It is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a pentanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenyl)pentanedioic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the production rate and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-fluorophenyl)pentanedioic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where the bromine or fluorine atoms can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Typically involves nucleophiles such as hydroxide ions or amines under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
3-(4-Bromo-2-fluorophenyl)pentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(4-Bromo-2-fluorophenyl)pentanedioic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-2-fluorophenyl)pentanedioic acid
- 3-(4-Bromo-2-chlorophenyl)pentanedioic acid
- 3-(4-Bromo-2-methylphenyl)pentanedioic acid
Uniqueness
3-(4-Bromo-2-fluorophenyl)pentanedioic acid is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Biological Activity
3-(4-Bromo-2-fluorophenyl)pentanedioic acid is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. The structural characteristics of this compound suggest it may interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure features a brominated and fluorinated phenyl group attached to a pentanedioic acid moiety, which may enhance its interaction with biological targets due to the presence of halogens.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on neurodegenerative conditions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit notable cytotoxic effects against cancer cell lines. For instance, a related compound demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | A549 (lung cancer) | TBD | TBD |
EF24 (analog) | FaDu (hypopharyngeal) | 5.67 | |
4’-bromoflavonol | A549 | 0.46 |
Note: IC50 values for this compound are yet to be determined.
The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways associated with cancer proliferation and survival. Similar compounds have been shown to inhibit IKKβ, a crucial component in the NF-κB signaling pathway, which is often upregulated in cancers .
Neuroprotective Effects
In addition to its anticancer properties, preliminary research suggests potential neuroprotective effects. Compounds with structural similarities have been shown to inhibit acetylcholinesterase (AChE), which is beneficial in the treatment of Alzheimer's disease .
Table 2: Inhibition of AChE by Related Compounds
Case Studies
Several case studies have explored the efficacy of compounds similar to this compound:
- Study on Lung Cancer : A study evaluated the cytotoxicity of various halogenated compounds against A549 cells, revealing that brominated derivatives had significantly lower IC50 values compared to non-brominated counterparts .
- Neurodegenerative Disease Models : In models for Alzheimer's disease, compounds that inhibit AChE showed promise in improving cognitive function and reducing amyloid plaque formation .
Properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO4/c12-7-1-2-8(9(13)5-7)6(3-10(14)15)4-11(16)17/h1-2,5-6H,3-4H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUZJLHFTVMVBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(CC(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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